Adamantan-1-yl-piperidin-1-yl-methanone (CAS 22508-49-2) is a sterically hindered, highly lipophilic unactivated alkyl amide combining a rigid adamantane core with a piperidine ring. In procurement and industrial research, it is primarily sourced as a benchmark reference standard for late-stage carbon isotope labeling (11C, 13C, 14C) and as a validated 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor in metabolic disease drug discovery. Its lack of beta-hydrogens on the adamantyl framework makes it an indispensable model substrate for evaluating radical-mediated aminocarbonylation methodologies where traditional transition-metal catalysis fails [1].
Substituting Adamantan-1-yl-piperidin-1-yl-methanone with simpler alkyl amides (e.g., N-cyclohexyl derivatives) or its morpholine analog (CAS 22508-50-5) compromises critical methodology validation. Simpler alkyl substrates containing beta-hydrogens undergo rapid beta-hydride elimination during transition-metal-mediated carbonylation, masking the true efficiency of the carbonylation pathway. Furthermore, substituting the piperidine moiety with morpholine alters the nucleophilic sensitivity to aqueous conditions during photoredox synthesis, rendering the morpholine analog an inaccurate proxy for optimizing piperidine-based pharmaceutical libraries [1].
When evaluating late-stage carbon isotope labeling, Adamantan-1-yl-piperidin-1-yl-methanone serves as a critical benchmark. Under low-pressure xenon-[11C]CO delivery with thermal initiation, this compound achieves an 18 ± 8% isolated radiochemical yield. In contrast, standard transition-metal-mediated carbonylation of alkyl iodides possessing beta-hydrogens completely fails due to competing beta-hydride elimination[1].
| Evidence Dimension | Isolated radiochemical yield for [11C]-labeling |
| Target Compound Data | 18 ± 8% isolated radiochemical yield |
| Comparator Or Baseline | Standard Pd-mediated carbonylation of beta-hydrogen containing alkyl iodides (0% yield) |
| Quantified Difference | Enables successful isolation (18% yield) where standard Pd-catalysis completely fails (0%) |
| Conditions | Low-pressure xenon-[11C]CO delivery, AIBN radical initiator, thermal initiation |
Procuring this specific compound as a reference standard is essential for validating novel radical-mediated radiolabeling protocols for unactivated, bulky alkyl substrates.
The synthesis of Adamantan-1-yl-piperidin-1-yl-methanone via visible-light-enabled aminocarbonylation exhibits extreme sensitivity to water. While it achieves moderate isolated yields in strictly anhydrous 2-MeTHF, the introduction of aqueous conditions results in 0% product formation[1].
| Evidence Dimension | Product formation yield in aqueous vs. anhydrous conditions |
| Target Compound Data | 0% product formation in aqueous conditions |
| Comparator Or Baseline | Moderate isolated yield in anhydrous 2-MeTHF conditions |
| Quantified Difference | 100% loss of yield upon introduction of aqueous conditions |
| Conditions | Visible-light-enabled aminocarbonylation, Pd(PPh3)4, stoichiometric CO |
Buyers developing 13C/14C labeling workflows must ensure strictly anhydrous conditions when using piperidine nucleophiles to synthesize this specific adamantyl amide.
When synthesizing the closely related morpholine analog of this adamantyl amide class, the choice of halide precursor dramatically impacts processability. Using 1-iodoadamantane yields 39% of the target amide, whereas substituting it with 1-bromoadamantane drops the yield to 13% under identical photoredox conditions [1].
| Evidence Dimension | Isolated synthesis yield based on halide precursor |
| Target Compound Data | 39% isolated yield using 1-iodoadamantane precursor |
| Comparator Or Baseline | 13% isolated yield using 1-bromoadamantane precursor |
| Quantified Difference | 3-fold (300%) increase in yield when substituting bromide with iodide |
| Conditions | Visible-light-mediated carbonylation, 3 equivalents amine, stoichiometric CO |
Guides procurement teams to source 1-iodoadamantane rather than 1-bromoadamantane to achieve viable yields of this sterically hindered amide class.
The adamantane core of Adamantan-1-yl-piperidin-1-yl-methanone contains zero beta-hydrogens. In transition-metal-mediated carbonylation, standard alkyl amides (e.g., those derived from iodopropane) suffer from rapid beta-hydride elimination, destroying the yield. The absolute lack of beta-hydrogens in this compound eliminates this competing pathway entirely[1].
| Evidence Dimension | Presence of competing beta-hydride elimination pathway |
| Target Compound Data | 0 beta-hydrogens (elimination pathway blocked) |
| Comparator Or Baseline | Standard alkyl amides (e.g., from iodopropane) possessing beta-hydrogens |
| Quantified Difference | 100% reduction in beta-hydride elimination byproducts |
| Conditions | Transition-metal-mediated carbonylation of unactivated alkyl electrophiles |
Makes this compound a mandatory benchmark material for isolating and quantifying the carbonylation pathway in methodology development.
Due to its established 18% radiochemical yield baseline under low-pressure xenon-[11C]CO delivery, this compound is a primary reference standard for validating new thermal or photochemical radical initiation systems in PET radiotracer development [1].
Because of its extreme sensitivity to aqueous conditions (dropping to 0% yield), it serves as a strict stress-test substrate for optimizing anhydrous, visible-light-enabled carbonylation workflows in pharmaceutical isotope labeling[2].
As a validated 11β-HSD1 inhibitor, this compound is procured as a structural baseline in high-throughput screening assays, allowing researchers to quantify the exact binding contribution of the adamantyl-piperidine pharmacophore against novel type 2 diabetes drug candidates[3].